molecular formula C8H7BrClNO B1383372 4-Bromo-N-hydroxy-3-methylbenzene-1-carbonimidoyl chloride CAS No. 928782-65-4

4-Bromo-N-hydroxy-3-methylbenzene-1-carbonimidoyl chloride

Cat. No. B1383372
CAS RN: 928782-65-4
M. Wt: 248.5 g/mol
InChI Key: MWKGZOCWBTVDMO-DHZHZOJOSA-N
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Description

4-Bromo-N-hydroxy-3-methylbenzene-1-carbonimidoyl chloride, often abbreviated as 4-Br-N-OH-3-Me-1-CNCl, is an important chemical compound used in a variety of scientific research applications. It is a brominated hydroxy-substituted nitrile, a class of compounds that can be used to synthesize a variety of other compounds. 4-Br-N-OH-3-Me-1-CNCl has been studied extensively in the fields of biochemistry, physiology, and pharmacology. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.

Scientific Research Applications

Synthesis and Biological Activity

  • Novel compounds synthesized from pyrazole carbonyl chloride and phenylhydroxyamines, including derivatives of 4-bromo-N-hydroxy-3-methylbenzene-1-carbonimidoyl chloride, exhibit insecticidal and fungicidal activities (Zhu et al., 2014).

Chemical Reaction Enhancements

  • The reaction of 4-bromo-1-methylbenzene with sodium sulfide is significantly enhanced when catalyzed by multi-site phase-transfer catalysts combined with sonication (Abimannan et al., 2015).

Alzheimer's Disease Research

  • Isomers of 1-bromo-2,5-bis-(3-hydroxycarbonyl-4-hydroxy)styrylbenzene, which is structurally related to 4-bromo-N-hydroxy-3-methylbenzene-1-carbonimidoyl chloride, show strong fluorescent labeling of beta-amyloid plaques in Alzheimer's disease, offering potential for AD diagnosis and research (Lee et al., 2001).

Ionic Liquid Catalysis

  • Bronsted acidic ionic liquids show promise as catalysts in reactions involving compounds like 4-bromo-N-hydroxy-3-methylbenzene-1-carbonimidoyl chloride, enhancing efficiency and offering environmentally friendly alternatives (Amarasekara & Hasan, 2014).

Chemical Functionalization

  • 4-Bromobenzene and related compounds are used for the chemical functionalization of glassy carbon electrodes in ionic liquids, demonstrating applications in electrochemistry and sensor technologies (Actis et al., 2008).

Antimicrobial Activity

  • New oxime-phosphazenes synthesized using compounds structurally similar to 4-bromo-N-hydroxy-3-methylbenzene-1-carbonimidoyl chloride exhibit significant antimicrobial activity against various bacteria, showcasing potential pharmaceutical applications (Koran et al., 2013).

Corrosion Inhibition

  • Certain cationic Schiff surfactants derived from 4-bromo-1-methylbenzene, a related compound, act as efficient corrosion inhibitors for carbon steel in hydrochloric acid, suggesting industrial applications (Tawfik, 2015).

properties

IUPAC Name

(1E)-4-bromo-N-hydroxy-3-methylbenzenecarboximidoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClNO/c1-5-4-6(8(10)11-12)2-3-7(5)9/h2-4,12H,1H3/b11-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWKGZOCWBTVDMO-DHZHZOJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=NO)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)/C(=N\O)/Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-N-hydroxy-3-methylbenzene-1-carbonimidoyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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